molecular formula C17H17BrN2O2 B5459609 N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide

N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No.: B5459609
M. Wt: 361.2 g/mol
InChI Key: IQLZNMZJKWGMME-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a brominated aromatic ring and a phenylethyl group, which may impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 4-bromo-3-methylaniline with 1-phenylethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide: Unique due to its specific substitution pattern and functional groups.

    N-(4-chloro-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)propanediamide: Similar structure but with an additional carbon in the diamide chain.

Uniqueness

The uniqueness of N-(4-bromo-3-methylphenyl)-N’-(1-phenylethyl)ethanediamide lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-11-10-14(8-9-15(11)18)20-17(22)16(21)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLZNMZJKWGMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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